![molecular formula C21H16F2N2O3 B5974105 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate
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Overview
Description
2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBA and is a derivative of benzoic acid.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate disrupts these cellular processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to exhibit potent antitumor activity in various cancer cell lines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potent antitumor activity against various cancer cell lines. This compound also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate. One of the future directions is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another future direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its antitumor activity and reduce toxicity. Additionally, the use of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate in combination with other chemotherapeutic agents could be explored to enhance its antitumor activity.
Synthesis Methods
The synthesis of 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate involves a multi-step process that includes the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-fluorobenzylamine. The final step involves the reaction of the obtained intermediate with benzoic acid to produce 2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate.
Scientific Research Applications
2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells.
properties
IUPAC Name |
(2-fluorophenyl)methyl 2-[(4-fluorophenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3/c22-15-9-11-16(12-10-15)24-21(27)25-19-8-4-2-6-17(19)20(26)28-13-14-5-1-3-7-18(14)23/h1-12H,13H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIISKSFDZUYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)methyl 2-[(4-fluorophenyl)carbamoylamino]benzoate |
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